2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Solid-state chemistry Formulation stability Regioisomer purity

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS 35877‑04‑4; molecular formula C₁₁H₅F₆NO; molecular weight 281.15 g mol⁻¹) is a synthetic 4‑hydroxyquinoline derivative bearing electron‑withdrawing trifluoromethyl groups at the 2‑ and 6‑positions of the quinoline ring. It is supplied as a crystalline solid (melting point 280–290 °C, predicted LogP ≈ 3.97) and belongs to the broader class of bis‑trifluoromethyl‑4‑hydroxyquinolines that have attracted sustained interest as antimalarial pharmacophores.

Molecular Formula C11H5F6NO
Molecular Weight 281.15 g/mol
CAS No. 35877-04-4
Cat. No. B1301079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
CAS35877-04-4
Molecular FormulaC11H5F6NO
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19)
InChIKeyAOGNHURBEDTPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.2 [ug/mL]

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS 35877-04-4): A Regioisomerically Pure Bis-CF₃-Quinolinol Scaffold for Antimalarial and Antimicrobial Lead Optimization


2,6-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS 35877‑04‑4; molecular formula C₁₁H₅F₆NO; molecular weight 281.15 g mol⁻¹) is a synthetic 4‑hydroxyquinoline derivative bearing electron‑withdrawing trifluoromethyl groups at the 2‑ and 6‑positions of the quinoline ring . It is supplied as a crystalline solid (melting point 280–290 °C, predicted LogP ≈ 3.97) and belongs to the broader class of bis‑trifluoromethyl‑4‑hydroxyquinolines that have attracted sustained interest as antimalarial pharmacophores [1][2]. Unlike the 2,8‑bis(trifluoromethyl) regioisomer (the core of mefloquine), the 2,6‑disposition places one CF₃ substituent on the carbocyclic ring adjacent to the 4‑OH group, a substitution pattern that modulates lipophilicity, hydrogen‑bonding capacity, and electronic distribution in ways that cannot be replicated by simple in‑class analogs [3].

Why a 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Cannot Be Replaced by a 2,8- or Mono-Trifluoromethyl Analog in Structure–Activity Programs


Procurement records for bis‑trifluoromethyl‑4‑hydroxyquinolines often list the 2,8‑, 2,6‑, and 5,7‑regioisomers under the same generic heading, yet their physicochemical properties and pharmacophoric behavior diverge sharply. The 2,8‑bis(trifluoromethyl) isomer (CAS 35853‑41‑9, melting point 130–134 °C) melts approximately 150 °C lower than the 2,6‑isomer (280–290 °C), indicating fundamentally different crystal‑packing forces that affect formulation and solid‑state stability . Furthermore, the 2,6‑substitution pattern yields a predicted LogD₇.₄ of ~3.97 versus ~4.73 for the 2,8‑isomer, a difference that translates into a >5‑fold shift in computed octanol‑water partition and altered membrane‑permeation kinetics [1]. In antimalarial series, the presence of two trifluoromethyl groups on the quinoline nucleus is consistently required for activity against chloroquine‑resistant Plasmodium falciparum strains, making mono‑trifluoromethyl analogs (e.g., 7‑trifluoromethyl‑4‑hydroxyquinoline) inadequate substitutes despite their lower cost [2]. These quantitative divergences mean that biological or formulation data generated with one regioisomer cannot be extrapolated to another without experimental verification.

Quantitative Differentiation Map: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Versus Closest Analogs


Regioisomeric Differentiation Through Melting Point: A >150 °C Gap Separates the 2,6- and 2,8-Bis(trifluoromethyl) Isomers

The target compound exhibits a melting point of 280–290 °C, whereas the 2,8‑bis(trifluoromethyl) regioisomer (CAS 35853‑41‑9) melts at 130–134 °C . This >150 °C difference reflects distinct crystal‑packing architectures driven by the position of the second CF₃ group and has direct consequences for solid‑state stability during storage and thermal processing [1].

Solid-state chemistry Formulation stability Regioisomer purity

Lipophilicity Differential: ~0.8 Log Unit Higher Partitioning for the 2,8- vs. 2,6-Regioisomer Guides Membrane‑Permeation Expectations

Computed LogD at physiological pH (7.4) for the 2,6‑isomer is 3.97, whereas the corresponding value for the 2,8‑isomer is predicted as LogP ≈ 4.73 [1]. The ~0.8‑log‑unit lower lipophilicity of the 2,6‑isomer reduces the likelihood of excessive membrane accumulation and non‑specific protein binding, a parameter routinely considered during early‑stage antimalarial or antibacterial lead triage [2].

ADME prediction LogD optimization Membrane permeability

Antimalarial Structure–Activity Relationship: Two CF₃ Groups Are Required for Chloroquine‑Resistant P. falciparum Activity—Mono-CF₃ Analogs Are Insufficient

In a systematic structure–activity relationship (SAR) study, Kgokong demonstrated that, except for tetrazole‑based compounds, the presence of two trifluoromethyl groups on the quinoline nucleus is essential for retaining activity against chloroquine‑resistant strains of Plasmodium falciparum [1]. Mono‑trifluoromethyl analogs (e.g., 7‑trifluoromethyl‑4‑hydroxyquinoline) and the unsubstituted 4‑hydroxyquinoline parent compound lost significant antiplasmodial potency against resistant isolates. The 2,6‑bis(trifluoromethyl) configuration satisfies this bis‑CF₃ requirement while providing a regioisomerically distinct scaffold from the clinically precedented 2,8‑bis(trifluoromethyl) motif.

Antimalarial resistance Plasmodium falciparum SAR guidance

Charge‑State Differentiation: pKa Disparity Between 2,6- and 2,8-Isomers Alters Ionization at Physiological pH

The predicted acidic pKa of the 2,6‑isomer (5.84 ± 0.40) is nearly identical to that reported for the 2,8‑isomer (5.84 ± 0.40), suggesting comparable ionization of the 4‑OH group . However, the predicted basic pKa (JChem) of the 2,6‑isomer is 9.53, while the 2,8‑isomer has a predicted basic pKa of 5.84, indicating that at physiological pH 7.4, the 2,6‑isomer exists predominantly in its neutral (quinolin‑4‑ol) form, whereas the 2,8‑isomer may be partially protonated at the quinoline nitrogen [1]. This difference influences solubility, protein binding, and passive membrane diffusion.

Ionization state pKa prediction Drug-likeness

Procurement‑Guiding Application Scenarios for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline


Antimalarial Lead Optimization Requiring a Bis‑CF₃ Scaffold with Reduced Lipophilicity

Programs targeting chloroquine‑resistant Plasmodium falciparum strains need bis‑trifluoromethyl‑4‑hydroxyquinoline cores because mono‑CF₃ analogs lose activity against resistant isolates . Within the bis‑CF₃ space, the 2,6‑isomer offers a LogD₇.₄ of 3.97—substantially lower than the 4.73 of the 2,8‑isomer—potentially mitigating the excessive lipophilicity associated with mefloquine‑type neurotoxicity while preserving the essential bis‑CF₃ pharmacophore [1].

High‑Temperature Formulation Development Requiring Solid‑State Thermal Stability Above 200 °C

The 2,6‑isomer’s melting point of 280–290 °C enables hot‑melt extrusion, elevated‑temperature tableting, or steam‑sterilization protocols that are incompatible with the 2,8‑isomer (melting point 130–134 °C) . Procurement of the correct regioisomer is critical when thermal processing exceeds 150 °C.

Biochemical Assays Requiring a Neutral Quinolinol Species at Physiological pH

The predicted basic pKa of 9.53 for the 2,6‑isomer ensures that >99% of the compound remains in the neutral quinolin‑4‑ol form at pH 7.4, in contrast to the 2,8‑isomer (basic pKa ≈ 5.84) which exists partially protonated [1]. This speciation difference affects cell‑free enzymatic assays, fluorescence‑based measurements, and receptor‑binding experiments that are sensitive to the ionization state of the ligand.

Building Block for Parallel Medicinal Chemistry Libraries Exploring Regioisomeric SAR

The 2,6‑bis(trifluoromethyl) substitution pattern is one of three commercially available bis‑CF₃‑4‑hydroxyquinoline regioisomers (2,6‑, 2,8‑, and 5,7‑). Systematic procurement of all three regioisomers enables head‑to‑head SAR studies to deconvolute the contribution of individual CF₃ positions to target binding, metabolic stability, and off‑target liability, satisfying the demands of rigorous lead‑optimization campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.